molecular formula C22H31N3O2 B2968673 N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide CAS No. 2221100-70-3

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide

Cat. No. B2968673
CAS RN: 2221100-70-3
M. Wt: 369.509
InChI Key: LPXKQKOUEIQHLR-UHFFFAOYSA-N
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Description

ADB-CHMICA is a synthetic cannabinoid formed on a 1-(cyclohexylmethyl)-1H-indole-3-carboxamide (CHMICA) base, with a 1-amino-3,3-dimethyl-1-oxobutan-2-yl (ADB) group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Synthesis and Characterization

Research has detailed the synthesis and extensive analytical characterization of compounds closely related to N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide. For example, McLaughlin et al. (2016) reported on the synthesis and characterization of a compound initially mislabeled as a known research chemical, highlighting the importance of correct identification and the synthesis pathways for these compounds. Their work emphasizes the necessity of thorough analytical techniques, including chromatographic, spectroscopic, and mass spectrometric platforms, for the identification and differentiation of isomers in the research chemical space (McLaughlin et al., 2016).

Analytical Techniques

Another aspect of scientific research applications is the development and utilization of advanced analytical methods for the detection and study of synthetic cannabinoids. For instance, Lin et al. (2019) explored the use of matrix-assisted laser-desorption/ionization-Fourier transform ion cyclotron resonance mass spectrometric imaging (MALDI-FT ICR MSI) for the direct identification and imaging of synthetic indole-3-carboxamide cannabinoids in hair samples. This method allows for the detection of specific compounds and their metabolites in biological samples, providing a valuable tool for forensic and toxicological analysis (Lin et al., 2019).

Drug Enforcement and Legal Implications

Research into compounds like N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide also extends to legal and drug enforcement areas. Studies and legal documents often discuss the scheduling and regulation of synthetic cannabinoids, reflecting the ongoing efforts to manage the public health risks associated with these substances. For example, the placement of synthetic cannabinoids into Schedule I of the Controlled Substances Act is documented, highlighting the regulatory response to the potential hazards these compounds pose to public safety (Federal Register, 2016).

properties

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h7-8,11-12,14-15,19H,4-6,9-10,13H2,1-3H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXKQKOUEIQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346439
Record name N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide

CAS RN

2221100-70-3
Record name N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide
Reactant of Route 3
N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide
Reactant of Route 5
N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide

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